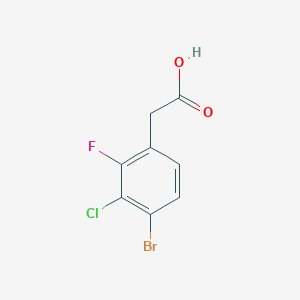

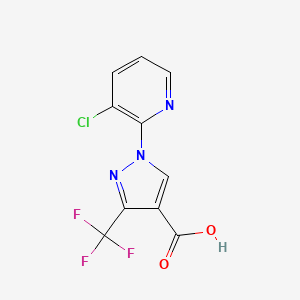

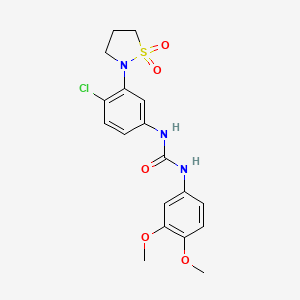

![molecular formula C22H15N3O2 B2510923 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 922473-16-3](/img/structure/B2510923.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural features that are common in pharmacologically active compounds. The benzofuran moiety is a fused aromatic system that is often found in compounds with diverse biological activities, and the benzo[d]imidazole is another heterocyclic aromatic that is frequently seen in drug design due to its ability to interact with biological targets through various non-covalent interactions .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that build up the desired molecular architecture. For instance, the synthesis of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives has been reported, starting from a reference lead compound and involving the introduction of various substituents to explore structure-activity relationships . Although the exact synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds with benzofuran and imidazole rings can be characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms in the solid state. For example, antipyrine derivatives have been analyzed through X-ray structure characterization, revealing the presence of hydrogen bonding and π-interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the functional groups present. Benzofuran derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, due to the electron-rich nature of the benzofuran ring. The imidazole ring can also participate in reactions such as alkylation or acylation at the nitrogen atoms, which can be exploited to introduce additional substituents or to modify the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of aromatic systems and amide linkages suggests that the compound would exhibit moderate to low solubility in water, and the potential for hydrogen bonding could affect its melting point and boiling point. The compound's stability could be assessed through stress testing under various conditions, including exposure to light, heat, and different pH levels .

Applications De Recherche Scientifique

Angiotensin II Receptor Antagonists

Research has explored derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide in the context of developing nonpeptide angiotensin II receptor antagonists. These compounds, including N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration, differing from earlier series that were active only via intravenous routes. The presence of an acidic group at specific positions is crucial for both high affinity for the angiotensin II receptor and good oral antihypertensive potency, with the tetrazole ring being identified as an effective replacement for the carboxylic acid group in enhancing activity (Carini et al., 1991).

Antimicrobial and Antimycobacterial Agents

Compounds bearing the benzofuran moiety have been synthesized and evaluated for their antimicrobial properties. Novel series of benzofuran derivatives, such as 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide, were synthesized via cyclocondensation reactions and screened for in vitro antibacterial activity against various pathogenic microorganisms. These compounds have shown promising results compared to standard drugs like Chloramphenicol (Idrees et al., 2019). Additionally, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and evaluated for their antimycobacterial activity, with certain derivatives exhibiting considerable activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

Neuroprotective and Antioxidant Activities

Research into novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has shown that certain compounds exhibit significant neuroprotective and antioxidant activities. These derivatives protect against NMDA-induced excitotoxic neuronal cell damage and exhibit radical scavenging and lipid peroxidation inhibition activities, suggesting potential applications in neurodegenerative disease treatment (Cho et al., 2015).

Safety And Hazards

Orientations Futures

The study of benzimidazole and benzofuran derivatives is a very active area of research, with potential applications in medicine, agriculture, and materials science . Future research will likely focus on the synthesis of new derivatives with improved properties, as well as the exploration of new biological targets .

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-22(20-13-14-7-1-6-12-19(14)27-20)25-16-9-3-2-8-15(16)21-23-17-10-4-5-11-18(17)24-21/h1-13H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHKDZJLWZOTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

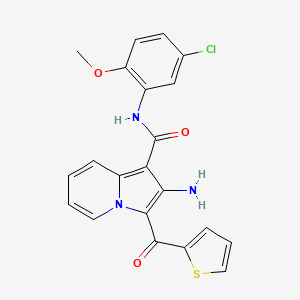

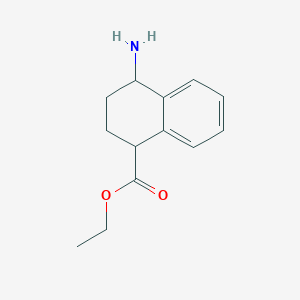

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

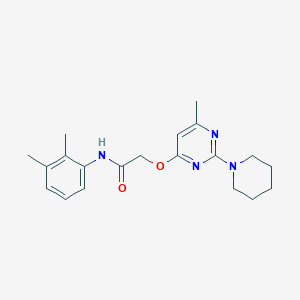

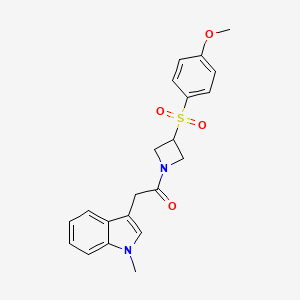

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)

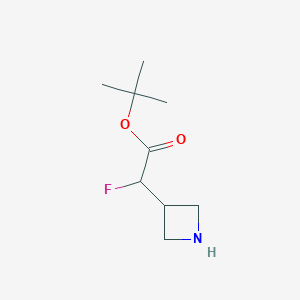

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

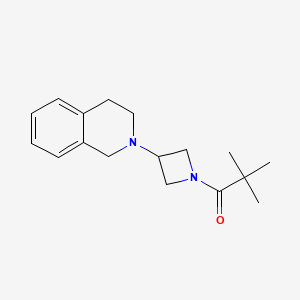

![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)